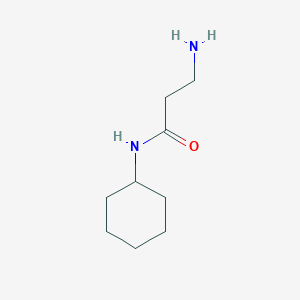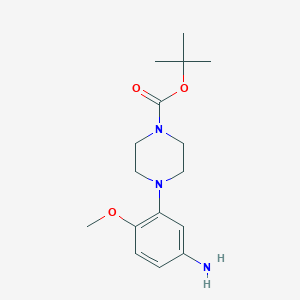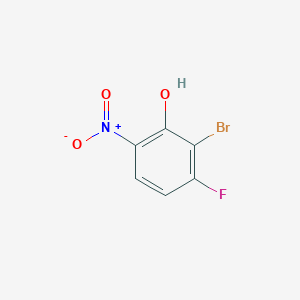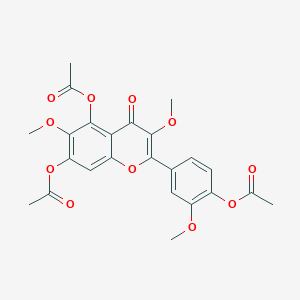
Jaceidin triacetate
Übersicht
Beschreibung
Jaceidin triacetate is a natural compound isolated from the bark of the marula tree (Sclerocarya birrea). It belongs to the flavonoid class of compounds, specifically flavones. This compound has garnered attention due to its potential biological activities, including antiviral and anticancer properties .
Wirkmechanismus
Target of Action
Jaceidin triacetate, a natural compound isolated from marula bark , primarily targets the 3CL protease or main protease (Mpro) of the SARS-CoV-2 virus . This cysteine protease is responsible for cleaving the polyprotein translated from SARS-CoV-2 ssRNA into 11 functional proteins .
Mode of Action
This compound interacts with the Mpro of SARS-CoV-2, inhibiting its function . The IC50 value, a measure of the effectiveness of the compound in inhibiting biological function, is 11.9 µM . By inhibiting Mpro, this compound prevents the virus from replicating, as the protease is essential for the production of functional proteins from the viral ssRNA .
Biochemical Pathways
The inhibition of Mpro by this compound disrupts the replication cycle of SARS-CoV-2 . This disruption prevents the virus from producing the proteins it needs to replicate and infect other cells .
Result of Action
The primary result of this compound’s action is the inhibition of SARS-CoV-2 replication in Vero-E6 cells . This inhibition could potentially reduce the viral load in an infected individual, alleviating symptoms and potentially shortening the duration of illness.
Biochemische Analyse
Biochemical Properties
Jaceidin Triacetate interacts with the SARS-CoV-2 Mpro enzyme, inhibiting its function .
Cellular Effects
In Vero-E6 cells, this compound has been shown to inhibit the replication of the SARS-CoV-2 virus
Molecular Mechanism
The molecular mechanism of this compound involves binding to the SARS-CoV-2 Mpro enzyme, inhibiting its function and thus preventing viral replication
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Jaceidin triacetate is typically isolated from natural sources, particularly the bark of the marula tree. The extraction process involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The isolated compound is then purified using chromatographic techniques.
Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the extraction and purification processes used in research settings can be scaled up for industrial applications. This involves optimizing solvent extraction and chromatographic purification to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Jaceidin triacetate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the flavonoid structure.
Reduction: Reduction reactions can alter the carbonyl groups in the compound.
Substitution: Substitution reactions can occur at the hydroxyl or methoxy groups, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities.
Wissenschaftliche Forschungsanwendungen
Jaceidin triacetate has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of flavonoids and their derivatives.
Biology: this compound has shown potential in inhibiting the replication of SARS-CoV-2 in Vero-E6 cells.
Industry: this compound can be used in the development of antiviral and anticancer drugs.
Vergleich Mit ähnlichen Verbindungen
Quercetin: Another flavonoid with antioxidant and anticancer properties.
Kaempferol: A flavonoid known for its anti-inflammatory and anticancer activities.
Luteolin: A flavonoid with anti-inflammatory, antioxidant, and anticancer properties.
Uniqueness of Jaceidin Triacetate: this compound is unique due to its specific inhibition of SARS-CoV-2 Mpro and its potent anticancer activity through VEGF inhibition. Its ability to inhibit viral replication and tumor progression makes it a promising compound for further research and development .
Eigenschaften
IUPAC Name |
[4-(5,7-diacetyloxy-3,6-dimethoxy-4-oxochromen-2-yl)-2-methoxyphenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O11/c1-11(25)32-15-8-7-14(9-16(15)29-4)21-24(31-6)20(28)19-17(35-21)10-18(33-12(2)26)22(30-5)23(19)34-13(3)27/h7-10H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHDHYGZDLRGBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC(=O)C)OC)OC(=O)C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the inhibitory activity of Jaceidin triacetate against SARS-CoV-2?
A1: this compound was identified as one of four novel flavonoid inhibitors of the SARS-CoV-2 main protease (Mpro) through high-throughput screening of 1,020 diverse flavonoids []. Its IC50 for Mpro inhibition was found to be between 5-15 µM, indicating a promising level of potency.
Q2: Why was this compound not investigated further despite its promising Mpro inhibitory activity?
A2: Despite showing potential as an Mpro inhibitor, this compound was deemed too toxic for further analysis in this specific study []. The researchers do not elaborate on the observed toxicity or the specific assays used to determine it. This highlights a common challenge in drug discovery, where promising in vitro activity may be hampered by unfavorable safety profiles.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


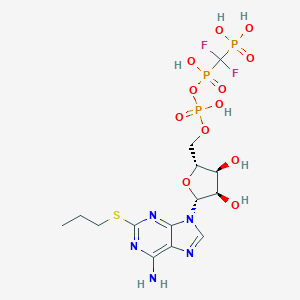
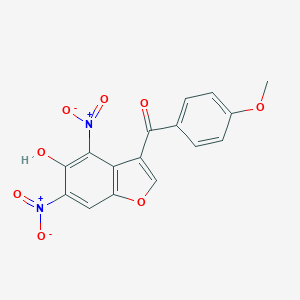
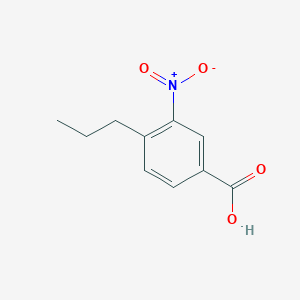
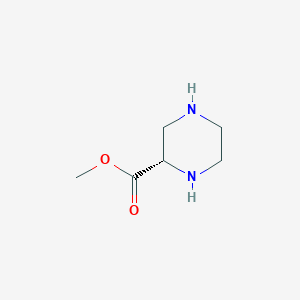
![2-[3-(Trifluoromethyl)phenyl]propan-2-amine](/img/structure/B177808.png)

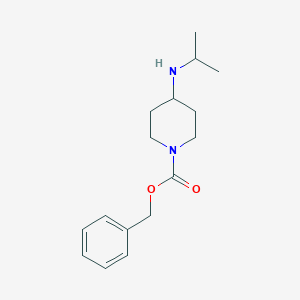
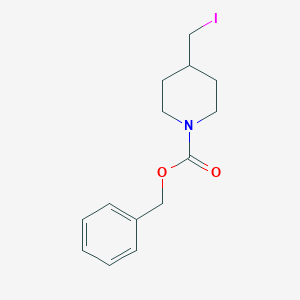

![2-[2-(2-Oxoindol-3-yl)hydrazinyl]-1,3-thiazol-4-one](/img/structure/B177821.png)
